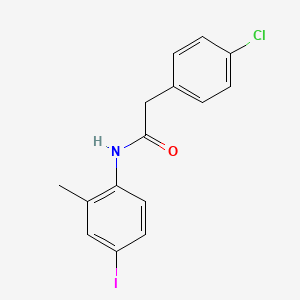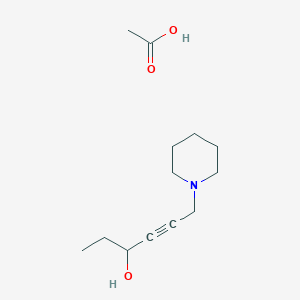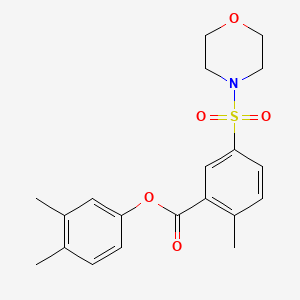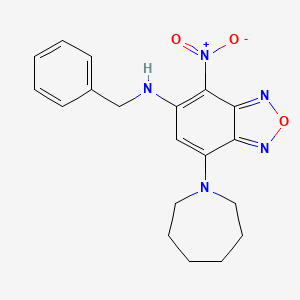
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide, also known as CI994, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of compounds called histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer properties.
Wirkmechanismus
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide inhibits the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. HDAC inhibitors like this compound increase histone acetylation, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to enhance the efficacy of radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It is not very selective for specific HDAC enzymes, which can lead to off-target effects. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide. One direction is to develop more selective HDAC inhibitors that target specific HDAC enzymes. Another direction is to study the combination of this compound with other anti-cancer drugs to enhance their efficacy. Additionally, the use of this compound in combination with immunotherapy may be a promising approach for cancer treatment. Finally, the study of the anti-inflammatory and neuroprotective effects of this compound may lead to the development of new therapies for inflammatory and neurodegenerative diseases.
Synthesemethoden
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide can be synthesized through a series of chemical reactions starting from 4-chlorobenzonitrile and 4-iodo-2-methylaniline. The final step involves the acetylation of the amine group using acetic anhydride to yield the desired product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its anti-cancer properties. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been tested in preclinical studies for various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been tested in combination with other anti-cancer drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO/c1-10-8-13(17)6-7-14(10)18-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIIDDJLOZFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5026916.png)
![2-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5026922.png)

![ethyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5026959.png)
![(5-{3-ethoxy-4-[(3-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5026961.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)
![4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5026981.png)


![4-(2-chloro-5-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5026996.png)
![5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole](/img/structure/B5027005.png)

![N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5027015.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5027023.png)